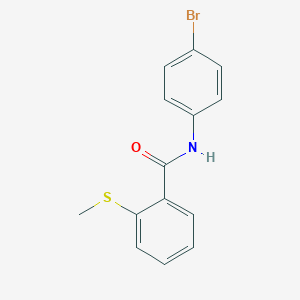

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPHBMQGQGVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

-

4-Bromoaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

2-(Methylsulfanyl)benzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base.

-

The reaction proceeds at room temperature for 12–24 hours, yielding a crude product that is purified via recrystallization from ethanol.

Yield and Purity

Limitations

-

Requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

Limited scalability due to solvent volume constraints.

Metal-Catalyzed Sulfonation: Manganese(III)-Mediated Approach

A novel method reported by the Royal Society of Chemistry employs Mn(OAc)·2HO as a catalyst for introducing the methylsulfanyl group via sulfinate intermediates (Figure 2).

Synthetic Procedure

Key Advantages

-

Catalytic Efficiency : Mn(III) facilitates rapid sulfonation at ambient temperature.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., bromine).

Performance Metrics

-

Yield : 91% (optimized).

-

Reaction Time : 2 hours.

Multi-Step Chlorosulfonation: Industrial-Scale Synthesis

A patented industrial route involves chlorosulfonation followed by reduction (Figure 3). This method is optimized for kilogram-scale production.

Stepwise Protocol

-

Chlorosulfonation :

-

Reduction :

Scalability and Efficiency

-

Overall Yield : 76–82% (two steps).

-

Purity : >99% (GC-MS).

-

Throughput : 10 kg/batch achievable with specialized reactors.

Comparative Analysis of Preparation Methods

Table 1 summarizes the critical parameters of the three methods:

Optimization Strategies for Enhanced Synthesis

Solvent Effects

Temperature Control

Catalytic Additives

Characterization and Quality Control

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Palladium on carbon, hydrogen gas, ethanol as a solvent.

Substitution: Sodium iodide, acetone as a solvent.

Major Products Formed

Oxidation: N-(4-bromophenyl)-2-(methylsulfinyl)benzamide, N-(4-bromophenyl)-2-(methylsulfonyl)benzamide.

Reduction: N-(4-phenyl)-2-(methylsulfanyl)benzamide.

Substitution: N-(4-iodophenyl)-2-(methylsulfanyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide has shown significant promise as an antimicrobial and anticancer agent . Research indicates that the compound exhibits inhibitory effects against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : Studies have demonstrated that this compound displays potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values are reported as follows:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that N-(4-bromophenyl)-2-(methylsulfanyl)benzamide could serve as a viable alternative to conventional antibiotics .

- Anticancer Activity : The compound has been evaluated for its anticancer effects, showing efficacy against several cancer cell lines. For example, it has been noted for its ability to induce cell cycle arrest in breast cancer cells by inhibiting tubulin polymerization .

Organic Synthesis

In the realm of organic synthesis, N-(4-bromophenyl)-2-(methylsulfanyl)benzamide acts as a versatile intermediate. The bromophenyl group allows for various substitution reactions, making it suitable for synthesizing more complex molecules.

- Reactions : Common reactions involving this compound include:

- Oxidation : Conversion to carboxylic acids or ketones.

- Reduction : Formation of alcohols and amines.

- Substitution : Generation of substituted benzamides using nucleophilic agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide against resistant bacterial strains. The results indicated that the compound was particularly effective against multidrug-resistant Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Mechanism

Research investigating the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The study found that treatment with N-(4-bromophenyl)-2-(methylsulfanyl)benzamide led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Industrial Applications

Beyond its scientific research applications, N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is also being explored for industrial uses. Its unique chemical properties make it suitable for developing new materials, coatings, and adhesives due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the methylsulfanyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

The following sections compare N-(4-bromophenyl)-2-(methylsulfanyl)benzamide with structurally related benzamides, focusing on substituent effects, biological activity, and pharmacological properties.

Substituent Effects on Physicochemical Properties

Key Comparisons:

N-(4-Bromophenyl)-3-[(4-Bromophenyl)Sulfamoyl]Benzamide () Structure: Contains a sulfamoyl (-SO₂NH-) group at the meta position and dual 4-bromophenyl groups. Molecular Weight: Higher due to additional bromophenyl and sulfamoyl moieties (C₁₉H₁₄Br₂N₂O₃S vs. C₁₄H₁₂BrNOS for the target compound).

N-(4-Bromophenyl)-2-(4,5-Dicyano-1H-Imidazol-2-yl)Benzamide (4g, ) Structure: Features an imidazole ring with cyano substituents at positions 4 and 5. Melting Point: 278–280°C, suggesting high crystallinity due to planar heterocyclic systems.

N-(4-Bromophenyl)-5-Chloro-2-Hydroxybenzamide ()

- Structure: Hydroxyl (-OH) and chloro (-Cl) substituents at positions 2 and 5.

- Activity: Demonstrated 53% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L. The hydroxyl group may enhance antimicrobial activity via hydrogen bonding, while the chloro group increases lipophilicity.

Table 1: Substituent Effects on Physicochemical Properties

Structural and Crystallographic Insights

- The methylsulfanyl group’s smaller size compared to nitro or methoxy substituents may reduce steric hindrance in crystal packing.

- Docking Simulations (): Para-substituted aryl groups (e.g., 4-bromophenyl) are critical for occupying hydrophobic pockets in enzyme binding sites. The methylsulfanyl group’s orientation may influence interactions with residues like Phe96 in SIRT2.

Biologische Aktivität

N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 273.26 g/mol

- Structural Features : The compound features a bromine atom on the phenyl ring, which is known to enhance biological activity, and a methylsulfanyl group, which may contribute to its pharmacological properties.

Research indicates that N-(4-bromophenyl)-2-(methylsulfanyl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. The primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This property is crucial for its potential as an anticancer agent.

Biological Activity

-

Antiproliferative Effects :

- Studies have shown that N-(4-bromophenyl)-2-(methylsulfanyl)benzamide inhibits the growth of several tumor cell lines, including those associated with breast, lung, and colon cancers. The compound has demonstrated IC values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression. For instance, it has shown selectivity in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC values for CA IX inhibition ranged from 10.93 to 25.06 nM .

-

Induction of Apoptosis :

- Flow cytometry assays have revealed that treatment with N-(4-bromophenyl)-2-(methylsulfanyl)benzamide leads to increased apoptosis in cancer cells, evidenced by a significant rise in annexin V-FITC positive cells . This apoptotic effect is critical for its therapeutic potential as it suggests the compound can effectively eliminate cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide:

- Study 1 : A recent study evaluated the compound's effects on MDA-MB-231 breast cancer cells. Results indicated a substantial increase in apoptotic cell populations after treatment, highlighting its potential as an anticancer agent .

- Study 2 : Another research focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the bromine and methylsulfanyl groups significantly affect biological activity. Compounds with these moieties exhibited enhanced binding affinity to target proteins involved in cell division .

Comparative Analysis

| Compound | IC (nM) | Target Enzyme/Cell Line | Biological Activity |

|---|---|---|---|

| N-(4-bromophenyl)-2-(methylsulfanyl)benzamide | ~20 | MDA-MB-231 (breast cancer) | Antiproliferative |

| Compound A | 10.93 | CA IX | Enzyme Inhibition |

| Compound B | 25.06 | CA II | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.